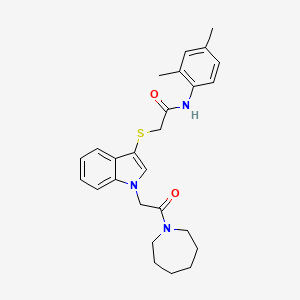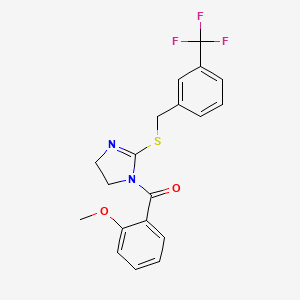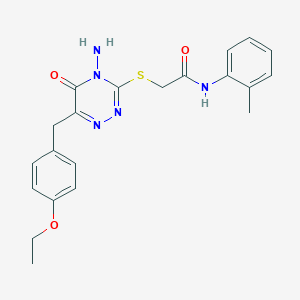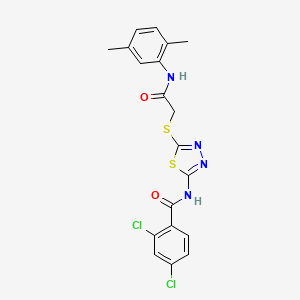
2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as electrophilic nitrogen sources, colorimetric reagents, and in chemotherapy for cancers. While the specific compound is not directly mentioned in the provided papers, the related compounds provide a context for understanding its potential chemical behavior and applications.
Synthesis Analysis
The synthesis of related compounds involves the use of electrophilic nitrogen sources and solvent-free conditions. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones without metal catalysts, suggesting that similar methods could potentially be applied to the synthesis of the compound . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, indicating that the synthesis of related sulfonamide compounds can be achieved with environmental considerations in mind .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of an N-acylhydrazone derivative was determined, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . This suggests that similar techniques could be employed to analyze the molecular structure of "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide" to understand its conformation and potential binding interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their use in acylation reactions and as redox titrants. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used for the selective acylation of amines in water . Sodium N-chloro-p-nitrobenzenesulfonamide has been examined as a redox titrant for the determination of various reducing agents . These studies suggest that the compound of interest may also participate in similar chemical reactions, potentially as an acylating agent or in redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical methods. The colorimetric determination of a compound using 2,4,6-trinitrobenzenesulfonic acid indicates the potential for colorimetric assays involving related sulfonamide compounds . The solubility of derivatives in water at physiological pH has been manipulated by introducing different functional groups, which could be relevant for the solubility and bioavailability of the compound .
科学的研究の応用
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their inhibitory activity against various enzymes. For instance, a novel class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential as therapeutic agents in conditions where enzyme inhibition is beneficial (Sapegin et al., 2018). This research underscores the utility of sulfonamide derivatives in developing enzyme inhibitors, which could have applications in treating a variety of diseases.
Antimicrobial Activity
Sulfonamide compounds have also been investigated for their antimicrobial properties. A study synthesized derivatives of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide and evaluated their antimicrobial activity against various bacterial species (Patel et al., 2011). The findings from such studies contribute to the development of new antimicrobial agents to combat resistant bacterial infections.
Anticancer Activity
Research has also focused on evaluating the anticancer potential of sulfonamide derivatives. New dibenzensulfonamides were synthesized and studied for their anticancer drug candidate potential. The compounds induced apoptosis and autophagy pathways in cancer cells and demonstrated significant inhibition of tumor-associated carbonic anhydrase isoenzymes, suggesting their efficacy as anticancer agents (Gul et al., 2018).
Structural and Computational Studies
The synthesis and characterization of sulfonamide molecules have been complemented by computational studies to better understand their structural and electronic properties. For example, the structural and electronic properties of a newly synthesized sulfonamide molecule were calculated using density functional theory (DFT), which showed excellent agreement with experimental results (Murthy et al., 2018). Such studies are crucial for the rational design of molecules with desired biological activities.
特性
IUPAC Name |
2-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c1-21-17(23)9-8-15(19-21)11-2-4-12(5-3-11)20-28(26,27)16-10-13(22(24)25)6-7-14(16)18/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLBBCZRPWSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)
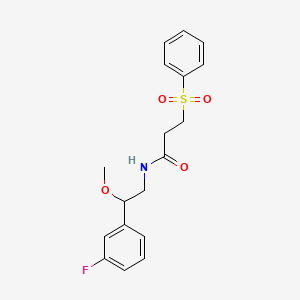

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2547753.png)


![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)
![(1R,5S)-3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
